molecular formula C24H30N2O4S B11050032 Ethyl 4-[({4-[(4-ethoxyphenyl)(hydroxy)methyl]piperidin-1-yl}carbonothioyl)amino]benzoate

Ethyl 4-[({4-[(4-ethoxyphenyl)(hydroxy)methyl]piperidin-1-yl}carbonothioyl)amino]benzoate

Cat. No.: B11050032
M. Wt: 442.6 g/mol
InChI Key: PMULKLVZAWRJJO-UHFFFAOYSA-N
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Description

Ethyl 4-[({4-[(4-ethoxyphenyl)(hydroxy)methyl]piperidin-1-yl}carbonothioyl)amino]benzoate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperidine ring, a benzoate ester, and a thioamide group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[({4-[(4-ethoxyphenyl)(hydroxy)methyl]piperidin-1-yl}carbonothioyl)amino]benzoate typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting 4-ethoxybenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride to form 4-[(4-ethoxyphenyl)(hydroxy)methyl]piperidine.

    Thioamide Formation: The next step involves the introduction of the thioamide group. This can be done by reacting the piperidine intermediate with carbon disulfide and an appropriate amine, such as ethylamine, under basic conditions to form the thioamide derivative.

    Esterification: The final step is the esterification of the thioamide derivative with ethyl 4-aminobenzoate. This reaction can be carried out using standard esterification conditions, such as the use of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({4-[(4-ethoxyphenyl)(hydroxy)methyl]piperidin-1-yl}carbonothioyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group in the piperidine ring can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The thioamide group can be reduced to a thiol or an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, alcohols, in the presence of a base like sodium hydroxide (NaOH)

Major Products

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of a thiol or amine derivative

    Substitution: Formation of various substituted esters or amides

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its complex structure and functional groups, which may interact with biological targets.

    Materials Science: The compound’s unique chemical properties make it a candidate for the development of new materials with specific functionalities, such as sensors or catalysts.

    Biological Studies: It can be used in studies to understand the interaction of thioamide and ester groups with biological molecules, which can provide insights into enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of Ethyl 4-[({4-[(4-ethoxyphenyl)(hydroxy)methyl]piperidin-1-yl}carbonothioyl)amino]benzoate would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and covalent bonding with nucleophilic sites. The piperidine ring and thioamide group are likely to play crucial roles in these interactions, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: A simpler ester derivative used as a local anesthetic.

    4-[(4-Ethoxyphenyl)(hydroxy)methyl]piperidine: The piperidine intermediate used in the synthesis of the target compound.

    Thioamide Derivatives: Compounds containing the thioamide group, known for their biological activity.

Uniqueness

Ethyl 4-[({4-[(4-ethoxyphenyl)(hydroxy)methyl]piperidin-1-yl}carbonothioyl)amino]benzoate is unique due to its combination of functional groups, which provide a diverse range of chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H30N2O4S

Molecular Weight

442.6 g/mol

IUPAC Name

ethyl 4-[[4-[(4-ethoxyphenyl)-hydroxymethyl]piperidine-1-carbothioyl]amino]benzoate

InChI

InChI=1S/C24H30N2O4S/c1-3-29-21-11-7-17(8-12-21)22(27)18-13-15-26(16-14-18)24(31)25-20-9-5-19(6-10-20)23(28)30-4-2/h5-12,18,22,27H,3-4,13-16H2,1-2H3,(H,25,31)

InChI Key

PMULKLVZAWRJJO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2CCN(CC2)C(=S)NC3=CC=C(C=C3)C(=O)OCC)O

Origin of Product

United States

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